molecular formula C15H24 B3054243 Cyclohexene, 4,4'-(1-methylethylidene)bis- CAS No. 59095-15-7

Cyclohexene, 4,4'-(1-methylethylidene)bis-

Cat. No.: B3054243
CAS No.: 59095-15-7
M. Wt: 204.35 g/mol
InChI Key: JVAZARKLIFENBH-UHFFFAOYSA-N
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Description

. This compound is characterized by its two cyclohexane rings connected by a central carbon atom, which is also bonded to a methyl group. It is a colorless liquid with a distinct chemical structure that makes it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4,4’-(1-methylethylidene)bis- typically involves the reaction of cyclohexanone with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a rearrangement to yield the final product . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 4,4’-(1-methylethylidene)bis- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4,4’-(1-methylethylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexene, 4,4’-(1-methylethylidene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexene, 4,4’-(1-methylethylidene)bis- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexene, 4,4’-(1-methylethylidene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-cyclohex-3-en-1-ylpropan-2-yl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-5,7,13-14H,6,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZARKLIFENBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC=CC1)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457595
Record name Cyclohexene, 4,4'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59095-15-7
Record name Cyclohexene, 4,4'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene, 4,4'-(1-methylethylidene)bis-
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Cyclohexene, 4,4'-(1-methylethylidene)bis-
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Cyclohexene, 4,4'-(1-methylethylidene)bis-
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Cyclohexene, 4,4'-(1-methylethylidene)bis-
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Cyclohexene, 4,4'-(1-methylethylidene)bis-
Reactant of Route 6
Cyclohexene, 4,4'-(1-methylethylidene)bis-

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